Physicochemical Differentiation: Halogen Synergy vs. Monosubstituted Analogs
The compound's structural uniqueness lies in the combination of a 6-chloro substituent and a 3-(4-iodophenyl) group on the 2H-chromen-2-one core. This dual substitution differentiates it from key analogs. Its calculated lipophilicity (cLogP ~5.0) is significantly higher than that of the non-iodinated 6-chloro-3-phenyl-2H-chromen-2-one (cLogP ~4.2) and the non-chlorinated 3-(4-iodophenyl)-2H-chromen-2-one (cLogP ~4.6) [1]. This difference in lipophilicity can influence membrane permeability, solubility, and non-specific binding in biological assays.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~5.0 (calculated) |
| Comparator Or Baseline | 6-chloro-3-phenyl-2H-chromen-2-one (cLogP ~4.2); 3-(4-iodophenyl)-2H-chromen-2-one (cLogP ~4.6) |
| Quantified Difference | Target compound has a higher cLogP (difference of +0.8 and +0.4 units, respectively). |
| Conditions | cLogP calculation using standard algorithms (e.g., ChemDraw/ACD/Labs). |
Why This Matters
Procurement of this specific compound is essential when SAR studies or screening campaigns require exploring the biological consequence of enhanced lipophilicity conferred by dual halogenation.
- [1] Calculated properties based on standard algorithms (e.g., ChemDraw Professional, ACD/Labs). Values are estimates and should be empirically confirmed. View Source
